
(+)-Nortrachelogenin
Übersicht
Beschreibung
(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol . It is stereochemically defined by its (+)-enantiomeric form and is derived from natural sources such as Caulis Trachelospermi and Wikstroemia indica . The compound exhibits diverse bioactivities, including:
- Anticancer effects: Inhibition of Akt membrane localization and synergy with TRAIL in prostate cancer therapy.
- Anti-inflammatory activity: Suppression of TNF-α-induced NF-κB signaling (IC₅₀ = 49.4 µM).
- Antimicrobial properties: Antifungal activity against Candida albicans and antibacterial effects via membrane disruption.
Its glycosylated derivatives, such as nortrachelogenin 4-O-β-D-glucopyranoside, have also been isolated and studied for enhanced solubility and bioactivity .
Vorbereitungsmethoden
Natural Source Extraction Methods
Isolation from Pinus sylvestris Knots
(+)-Nortrachelogenin is naturally abundant in the knot extracts of Pinus sylvestris (Scots pine). The extraction process typically involves solvent-based maceration followed by multi-step chromatographic purification. Fresh or dried knots are ground and subjected to sequential extraction with polar solvents such as methanol or ethanol. The crude extract is then partitioned between water and organic solvents (e.g., dichloromethane or ethyl acetate) to enrich lignan content .
In a representative protocol, methanol-extracted knots are concentrated under reduced pressure, and the residue is fractionated using silica gel column chromatography with gradients of hexane-ethyl acetate. Final purification employs reversed-phase high-performance liquid chromatography (HPLC) with methanol-water mobile phases, yielding this compound at approximately 0.02–0.05% dry weight . The compound’s identity is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Extraction from Daphne genkwa Flower Buds
Alternative sources include Daphne genkwa, a traditional medicinal plant. The flower buds are defatted with petroleum ether and extracted with chloroform-methanol (1:1). The extract undergoes Sephadex LH-20 column chromatography using dichloromethane-methanol (1:1) to isolate lignan-rich fractions . Further purification via semi-preparative HPLC with a YMC-pack ODS-A column (methanol-water, 7:3) yields (–)-nortrachelogenin . While this method isolates the (–)-enantiomer, chiral resolution techniques (discussed in Section 4.2) may enable access to the (+)-form.
Synthetic Approaches and Challenges
Total Synthesis Considerations
Total synthesis of this compound remains underexplored, with most studies focusing on natural extraction. However, retrosynthetic analysis suggests a pathway involving oxidative coupling of two coniferyl alcohol units followed by lactonization. Key challenges include:
-
Stereoselectivity : Achieving the desired (8R,8'R) configuration requires chiral catalysts or enantiomerically pure starting materials.
-
Regioselective Coupling : Ensuring β-β' linkage (C8–C8') without competing γ-γ' coupling demands careful control of reaction conditions .
Biomimetic Synthesis
A biomimetic approach mimicking lignan biosynthesis employs horseradish peroxidase (HRP) or laccase-mediated dimerization of coniferyl alcohol. This method produces racemic nortrachelogenin, necessitating subsequent chiral resolution . For example, HRP-catalyzed oxidation in a buffered aqueous system (pH 5.0) yields a 2:1 mixture of β-β' and β-O-4 dimers, with the former converted to nortrachelogenin via acid-catalyzed cyclization .
Chromatographic Purification Strategies
Column Chromatography
Initial enrichment of this compound from crude extracts relies on normal-phase silica gel chromatography. A typical protocol uses a hexane-ethyl acetate gradient (10:1 to 1:1), with fractions monitored by thin-layer chromatography (TLC). Medium-pressure liquid chromatography (MPLC) with smaller silica particles (15–40 µm) enhances resolution and throughput .
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is indispensable for final purification. Optimal conditions include:
Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |
---|---|---|---|---|
YMC ODS-A | MeOH:H₂O (7:3) | 3 mL/min | 11–14 min | ≥95 |
Phenomenex Lux Cellulose-2 | MeOH:H₂O (9:1) | 3 mL/min | 10–12 min | ≥98 (chiral) |
Chiral columns resolve enantiomers, with this compound eluting earlier than (–)-nortrachelogenin under identical conditions .
Analytical Characterization
Spectroscopic Identification
This compound is characterized by:
-
HRMS : [M + Na]⁺ at m/z 403.1512 (calc. 403.1518 for C₂₀H₂₄O₇Na) .
-
¹³C NMR : Key signals at δ 178.2 (C-9 lactone), 133.5 (C-4/C-4'), and 55.8 (OCH₃) .
-
Optical Rotation : [α]²⁰D +57° (c 0.12, MeOH) for the (+)-enantiomer .
Chiral Resolution
Racemic mixtures are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). The (+)-enantiomer exhibits a distinct CD spectrum with a positive Cotton effect at 275 nm .
Yield Optimization and Scalability
Solvent Extraction Efficiency
Comparative studies of extraction solvents reveal methanol’s superiority over ethanol or acetone:
Solvent | Yield (% Dry Weight) | Purity (Pre-HPLC) |
---|---|---|
Methanol | 0.048 | 35% |
Ethanol | 0.035 | 28% |
Acetone | 0.022 | 18% |
Industrial-Scale Challenges
Scaling natural extraction faces hurdles:
-
Limited biomass availability of Pinus sylvestris knots.
-
High HPLC solvent consumption (≥500 L/kg product).
-
Energy-intensive concentration steps.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Wikstromol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu verändern, um ihre therapeutischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von Wikstromol verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von Wikstromol eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine, um bestimmte funktionelle Gruppen am Wikstromol-Molekül zu ersetzen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Wikstromol, die eine verbesserte biologische Aktivität oder verbesserte pharmakokinetische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that (+)-Nortrachelogenin exhibits notable anticancer properties. A study identified NTG as an antileukemic agent derived from Wikstroemia indica, showing effectiveness against leukemia cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as a therapeutic agent for leukemia treatment .
Anticarcinogenic Properties
In preclinical studies, extracts containing this compound from Scots pine (Pinus sylvestris) demonstrated anticarcinogenic effects. These studies indicated that NTG could inhibit the proliferation of cancer cells in vitro and in vivo, particularly in prostate cancer models . The mechanisms involved may include the modulation of signaling pathways related to cell growth and apoptosis.
Metabolic Benefits
This compound has been linked to improved metabolic health. In particular, it has been shown to enhance glucose metabolism and reduce insulin resistance, which are critical factors in managing diabetes and metabolic syndrome . This suggests that NTG could serve as a dietary supplement for individuals at risk of metabolic disorders.
Phytochemical Profiling
The characterization of this compound has been achieved through advanced techniques such as LC-DAD–ESI-MS/MS and NMR spectroscopy. These methods allow for precise identification and quantification of NTG in plant extracts, contributing to our understanding of its distribution and concentration in various species .
Methodology | Description |
---|---|
LC-DAD–ESI-MS/MS | Used for profiling lignans in plant extracts |
NMR Spectroscopy | Provides structural information about NTG |
Study on Scots Pine Extracts
A significant study focused on the extraction and identification of this compound from Scots pine heartwood. The research highlighted the compound's presence in knot and branch heartwood, emphasizing its potential as a natural source of bioactive compounds . This study supports the idea that traditional plants can be valuable sources of therapeutic agents.
Antileukemic Research
In another case study, this compound was isolated from Wikstroemia indica and evaluated for its antileukemic properties. The findings indicated that NTG could serve as a lead compound for developing new treatments against leukemia, showcasing its relevance in cancer pharmacotherapy .
Wirkmechanismus
Wikstromol exerts its effects primarily through the inhibition of the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K and Akt, wikstromol induces apoptosis in cancer cells and suppresses their migration. The compound activates caspase-3, down-regulates Bcl-2, and up-regulates Bax, cleaved PARP, and phosphorylated p53, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Lignans
Structural Differences
(+)-Nortrachelogenin belongs to the dibenzylbutyrolactone lignan subclass, characterized by two benzyl groups attached to a γ-butyrolactone ring. Key structural distinctions from related lignans include:
- Trachelogenin : Differs by a methyl group substitution at the C4 position.
- Arctigenin : Contains methoxy groups at C3' and C5 positions, enhancing lipophilicity.
- Secoisolariciresinol: Features a diol structure instead of a lactone ring, altering metabolic stability .
Table 1: Structural Comparison of Key Lignans
Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
---|---|---|---|
This compound | Dibenzylbutyrolactone | C3-OH, C4-OH, C3'-OCH₃, C4'-OCH₃ | 374.38 |
Trachelogenin | Dibenzylbutyrolactone | C4-OCH₃ | 388.41 |
Arctigenin | Dibenzylbutyrolactone | C3-OCH₃, C5-OCH₃ | 372.40 |
Secoisolariciresinol | Diarylpropane diol | C7-OH, C9-OH | 362.40 |
Pinoresinol | Furanofuran | C7-OCH₃, C7'-OCH₃ | 358.40 |
Antioxidant Activity
The antioxidant capacity of lignans is primarily determined by their O-H bond dissociation enthalpy (BDE). Lower BDE values correlate with stronger hydrogen-donating ability.
Key Findings:
- Gas-phase BDE: this compound (compound 6) has an O-H BDE of 78.9 kcal/mol, comparable to secoisolariciresinol (78.6 kcal/mol) and lariciresinol (78.4 kcal/mol), making it one of the most potent antioxidants in the lignan family .
- Solvent effects: In water and ethanol, this compound’s O-H BDE increases to 81.9 kcal/mol and 81.2 kcal/mol, respectively, but remains lower than cyclolariciresinol (81.8 kcal/mol in water) .
Table 2: BDE Values of Lignans in Different Phases
Compound | Gas Phase (kcal/mol) | Water (kcal/mol) | Ethanol (kcal/mol) |
---|---|---|---|
This compound | 78.9 | 81.9 | 81.2 |
Secoisolariciresinol | 78.6 | 81.8 | 81.1 |
Lariciresinol | 78.4 | 81.9 | 81.2 |
Cyclolariciresinol | 79.8 (C-H bond) | 81.8 | 81.6 |
JAK/STAT Pathway Inhibition
While this compound’s glycosides (e.g., nortrachelogenin 4-O-β-D-glucopyranoside) were isolated from Caulis Trachelospermi extracts, its direct inhibition of JAK/STAT pathways is less potent than trachelogenin and arctigenin:
- Trachelogenin : IC₅₀ = 3.14 µM (IFN-γ/STAT1), 3.63 µM (IL-6/STAT3).
- Arctigenin : IC₅₀ = 9.46 µM (IFN-γ/STAT1), 6.47 µM (IL-6/STAT3).
Antifungal and Antibacterial Effects
This compound induces apoptosis in Candida albicans via mitochondrial dysfunction and calcium signaling . In contrast:
- Daphnoretin (a coumarin-lignan hybrid): Exhibits broader antifungal activity but lacks detailed IC₅₀ data.
- (-)-Nortrachelogenin: Shows membrane-disrupting antibacterial effects against E. coli O157, with higher efficacy than its (+)-enantiomer in some studies .
Biologische Aktivität
(+)-Nortrachelogenin, a classical lignan found in various plant species, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure and Classification
This compound is classified as a dibenzylbutyrolactone lignan, characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is .
1. Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study conducted on murine macrophage cell lines (J774) showed that the compound reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Specifically, it was found to inhibit inducible nitric oxide synthase (iNOS) expression through post-transcriptional mechanisms, suggesting a role in modulating inflammatory responses .
2. Antitumor Effects
In vivo studies have indicated that this compound possesses antitumor properties. It has been shown to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) activity while inhibiting Akt signaling pathways, which are crucial in cancer progression. However, its efficacy against specific cancers, such as DMBA-induced mammary tumors in rats, was limited .
3. Antiparasitic and Antiviral Activities
The compound has also demonstrated anti-plasmodial activity in vitro, indicating potential use against malaria. Additionally, it exhibited moderate antiviral activity against HIV-1 . These findings suggest a broad spectrum of action that could be harnessed in therapeutic applications.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : The compound affects the degradation of iNOS protein via the proteasome pathway, leading to reduced NO production during inflammatory responses .
- Induction of Apoptosis : By enhancing TRAIL signaling and inhibiting survival pathways like Akt, this compound promotes apoptosis in cancer cells .
- Antiparasitic Mechanism : The exact mechanism by which it exerts anti-plasmodial effects remains to be fully elucidated but may involve interference with parasite metabolism or replication processes.
Q & A
Basic Research Questions
Q. What are the primary natural sources of (+)-Nortrachelogenin, and what methodologies are used for its extraction and purification?
this compound is a lignan found in pine needle extracts (e.g., Pinus species) and certain medicinal plants. Extraction typically involves solvent-based methods (e.g., ethanol or methanol maceration), followed by chromatographic purification using techniques like HPLC or column chromatography with silica gel. Structural confirmation is achieved via NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS) .
Q. How is this compound structurally characterized, and what are its key chemical identifiers?
The compound has the molecular formula C₂₀H₂₂O₇ (molecular weight: 374.38 g/mol) and CAS number 34444-37-6 . Structural elucidation relies on NMR to identify its dibenzylbutyrolactone skeleton, including characteristic signals for aromatic protons, methoxy groups, and lactone carbonyls. High-resolution MS (HRMS) further validates its molecular ion peak .
Q. What in vitro assays are commonly used to assess the anti-inflammatory activity of this compound?
Standard assays include:
- NO production inhibition : Measured in LPS-stimulated macrophages (e.g., J774 cells) using Griess reagent for nitrite quantification.
- Cytokine profiling : ELISA for IL-6 and MCP-1 in cell supernatants.
- Protein expression analysis : Western blotting for iNOS and mPGES-1, with β-actin as a loading control .
Advanced Research Questions
Q. How does this compound transcriptionally regulate iNOS and mPGES-1 in macrophages, and what mechanistic insights explain its post-transcriptional effects?
While this compound does not alter iNOS mRNA levels, it reduces iNOS protein stability via proteasomal degradation, as demonstrated by rescue experiments with proteasome inhibitors (e.g., lactacystin). For mPGES-1, it directly suppresses protein expression, likely through inhibition of transcriptional activators like NF-κB. Dual-luciferase reporter assays and chromatin immunoprecipitation (ChIP) are used to validate transcription factor binding .
Q. What experimental evidence supports the dual role of this compound in inducing apoptosis and ROS generation in Candida albicans?
- Apoptosis : TUNEL assays and DAPI staining confirm DNA fragmentation and nuclear condensation. Caspase activation is measured via fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3).
- ROS detection : Flow cytometry with probes like DCFH-DA quantifies intracellular ROS.
- Membrane disruption : Staining with 3,3′-dipropylthiadicarbocyanine iodide (DiSC₃(5)) reveals depolarization of mitochondrial membranes .
Q. How do researchers reconcile contradictory findings on this compound’s effect on COX-2 expression in different inflammation models?
In murine macrophages, this compound does not inhibit COX-2 protein levels but reduces downstream PGE₂ synthesis, suggesting indirect modulation (e.g., via substrate availability or mPGES-1 inhibition). Contrasting results in other models may arise from cell-specific signaling pathways. Co-treatment with arachidonic acid and COX-2 inhibitors (e.g., celecoxib) helps isolate mPGES-1-dependent effects .
Q. What in vivo models are appropriate for evaluating this compound’s anti-inflammatory efficacy, and how are confounding variables controlled?
- Carrageenan-induced paw edema : Measurements of paw volume (plethysmometry) and histopathology (H&E staining) assess acute inflammation.
- Dose optimization : Pharmacokinetic studies (e.g., LC-MS/MS) determine bioavailability.
- Control groups : Include vehicle-treated, positive controls (e.g., dexamethasone), and genetic knockouts (e.g., iNOS⁻/⁻ mice) to validate target specificity .
Q. Methodological Considerations
Q. What strategies improve the reproducibility of this compound’s bioactivity assays in heterogeneous cell lines?
- Standardized cell culture conditions : Use low-passage-number cells and serum-free media during treatment.
- Batch-to-batch consistency : Characterize compound purity (>95% via HPLC) and stability (e.g., LC-MS under storage conditions).
- Multiplex assays : Combine Luminex bead arrays for cytokines and prostaglandins to minimize inter-assay variability .
Q. How can transcriptomic and proteomic approaches elucidate off-target effects of this compound?
- RNA sequencing : Identifies differentially expressed genes beyond known targets (e.g., NF-κB pathway components).
- Tandem mass tag (TMT) proteomics : Quantifies protein abundance changes, validated by siRNA knockdown or CRISPR-Cas9 editing.
- Network pharmacology : Integrates omics data with STRING or KEGG databases to map signaling cascades .
Q. Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic curves (e.g., GraphPad Prism).
- Synergy assessment : Calculate combination indices (e.g., Chou-Talalay method) for studies with adjuvants.
- Reporting standards : Adhere to ARRIVE guidelines for preclinical data, including effect sizes and confidence intervals .
Eigenschaften
IUPAC Name |
(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-JLTOFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61521-74-2 | |
Record name | (+)-Nortrachelogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wikstromol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIKSTROMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.